5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde
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Overview
Description
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorobenzyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chlorobenzyl chloride and barbituric acid.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid.
Reduction: 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.
Pathways Involved: The exact pathways would depend on the specific biological context, but could include pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide: This compound shares the 4-chlorobenzyl group but has a different heterocyclic core.
4-Chlorobenzyl chloride: A simpler compound that serves as a starting material for the synthesis of more complex derivatives.
Uniqueness
5-(4-Chlorobenzyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbaldehyde is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for multiple modifications, making it a versatile compound for various applications.
Properties
CAS No. |
21328-03-0 |
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Molecular Formula |
C12H9ClN2O3 |
Molecular Weight |
264.66 g/mol |
IUPAC Name |
5-[(4-chlorophenyl)methyl]-2,4-dioxo-1H-pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C12H9ClN2O3/c13-8-3-1-7(2-4-8)5-9-10(6-16)14-12(18)15-11(9)17/h1-4,6H,5H2,(H2,14,15,17,18) |
InChI Key |
UWBOXXYMHMKQSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(NC(=O)NC2=O)C=O)Cl |
Origin of Product |
United States |
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